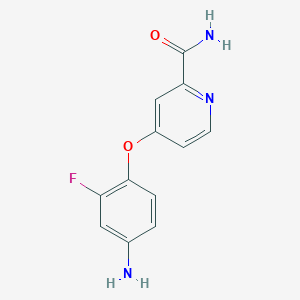

4-(4-Amino-2-fluorophenoxy)picolinamide

Description

BenchChem offers high-quality 4-(4-Amino-2-fluorophenoxy)picolinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Amino-2-fluorophenoxy)picolinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-amino-2-fluorophenoxy)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O2/c13-9-5-7(14)1-2-11(9)18-8-3-4-16-10(6-8)12(15)17/h1-6H,14H2,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPCUEPQNJNCDCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)OC2=CC(=NC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20631052 | |

| Record name | 4-(4-Amino-2-fluorophenoxy)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868733-71-5 | |

| Record name | 4-(4-Amino-2-fluorophenoxy)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biological Activity of 2-Fluorophenoxy Picolinamide Derivatives

Abstract: The picolinamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. The strategic incorporation of a 2-fluorophenoxy moiety represents a key synthetic advancement aimed at enhancing metabolic stability, target affinity, and overall pharmacokinetic profiles. This guide provides a comprehensive technical overview of 2-fluorophenoxy picolinamide derivatives, with a primary focus on their role as potent kinase inhibitors in oncology. We will explore the mechanistic rationale for their design, detail robust experimental protocols for their evaluation, analyze structure-activity relationships, and discuss their significant therapeutic potential.

The 2-Fluorophenoxy Picolinamide Scaffold: A Structural and Mechanistic Overview

The archetypal structure of this class of compounds features a picolinamide core linked to a fluorinated phenyl group via an ether bond. Each component of this scaffold is deliberately chosen to fulfill specific roles in molecular recognition and biological function.

-

Picolinamide Core: This nitrogen-containing heterocyclic amide is crucial for interacting with the hinge region of kinase domains, a common binding motif for type I and type II kinase inhibitors. The nitrogen atom of the pyridine ring and the amide group can act as hydrogen bond acceptors and donors, anchoring the molecule in the ATP-binding pocket.

-

Phenoxy Linker: The ether linkage provides a semi-flexible spacer that correctly orients the substituted phenyl ring to access deeper hydrophobic pockets within the kinase domain.

-

2-Fluoro Substitution: The introduction of a fluorine atom at the ortho position of the phenoxy ring is a critical design element. Fluorine's high electronegativity and small size can lead to favorable electrostatic interactions with the target protein. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolically labile positions, thereby increasing the compound's half-life and bioavailability. This strategic fluorination can also subtly alter the conformation of the molecule to optimize its fit within the binding site.[1]

Primary Mechanism of Action: Multi-Targeted Kinase Inhibition

Derivatives of the 4-(2-fluorophenoxy) pyridine and picolinamide class have been primarily investigated as inhibitors of receptor tyrosine kinases (RTKs) that are critical drivers of tumor growth, proliferation, and angiogenesis.[2][3] The most prominent targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the c-Met proto-oncogene, both of which are central to cancer pathology.

The VEGFR-2 Signaling Pathway

VEGFR-2 is the principal mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with essential nutrients and oxygen.[2] Inhibition of this pathway is a clinically validated strategy for cancer treatment.

Causality of Inhibition: By binding to the ATP pocket of the VEGFR-2 kinase domain, 2-fluorophenoxy picolinamide derivatives prevent the autophosphorylation of the receptor.[2] This action blocks the entire downstream signaling cascade, leading to an inhibition of endothelial cell proliferation, migration, and tube formation. The ultimate consequence is the suppression of tumor angiogenesis, effectively starving the tumor and impeding its growth and metastasis.

Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition.

Caption: VEGFR-2 signaling pathway and point of inhibition.

The c-Met Signaling Pathway

The c-Met receptor, activated by its ligand Hepatocyte Growth Factor (HGF), is another key RTK implicated in cancer.[4] Its aberrant activation drives tumor cell proliferation, survival, invasion, and metastasis. Several picolinamide derivatives have demonstrated potent inhibitory activity against c-Met kinase.[2][5]

Causality of Inhibition: Similar to VEGFR-2, these compounds inhibit c-Met by competing with ATP for its binding site in the kinase domain. This prevents receptor autophosphorylation and activation of downstream pathways like RAS/MAPK and PI3K/Akt. For tumors that are dependent on or "addicted" to c-Met signaling, this inhibition can induce cell cycle arrest and apoptosis.[5]

Experimental Evaluation of Biological Activity

A multi-step, hierarchical approach is required to fully characterize the biological activity of these derivatives. The process begins with broad cellular assays and progresses to specific enzymatic and in vivo models.

General Experimental Workflow

The following diagram outlines a typical workflow for assessing the anticancer properties of a novel 2-fluorophenoxy picolinamide derivative.

Caption: Standard workflow for anticancer drug discovery.

Detailed Experimental Protocols

Protocol 1: In Vitro Antiproliferative MTT Assay

This protocol determines a compound's ability to inhibit cancer cell growth and provides an IC50 value (the concentration required to inhibit growth by 50%).

-

Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cytotoxicity.

-

Step-by-Step Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., A549 lung cancer, HeLa cervical cancer, or MCF-7 breast cancer) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium (e.g., DMEM with 10% FBS).[5][6] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the 2-fluorophenoxy picolinamide derivative in DMSO. Create a series of dilutions in growth medium to achieve final concentrations ranging from nanomolar to micromolar (e.g., 0.01 µM to 100 µM). Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., Golvatinib) as a positive control.[6]

-

Incubation: Incubate the plates for 48-72 hours under the same conditions.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

-

Protocol 2: In Vitro Kinase Inhibition Assay (c-Met Example)

This protocol directly measures the compound's ability to inhibit the enzymatic activity of its target kinase.

-

Rationale: This is a self-validating system to confirm that the observed cellular effects are due to the direct inhibition of the target kinase. Assays like these quantify the compound's potency (IC50) against the isolated enzyme, free from cellular complexities.

-

Step-by-Step Methodology:

-

Reagents: Use a commercial kinase assay kit (e.g., ADP-Glo™) which measures ADP production as an indicator of kinase activity. You will need recombinant human c-Met kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.

-

Reaction Setup: In a 96-well plate, combine the c-Met enzyme, the test compound at various concentrations, and the substrate in a kinase reaction buffer.

-

Initiation: Initiate the kinase reaction by adding ATP to a final concentration near its Km value (e.g., 10 µM). Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Termination & Detection: Stop the reaction by adding the ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal via a coupled luciferase reaction.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Plot the percent inhibition against the log of the compound concentration to determine the enzymatic IC50 value.[5]

-

Structure-Activity Relationship (SAR) and Data Summary

The biological activity of this class of compounds is highly sensitive to structural modifications. A thorough understanding of the structure-activity relationship (SAR) is crucial for optimizing lead compounds.[7] While specific data for a wide range of 2-fluorophenoxy picolinamide derivatives is emerging, we can infer key SAR trends from related pyridineamide and picolinamide series.

-

Substituents on the Picolinamide Amide: The group attached to the amide nitrogen can significantly influence potency. Small alkyl groups like methyl or propyl are often well-tolerated and can enhance cell permeability.[6]

-

Additional Substitutions on the Phenoxy Ring: Adding further substituents to the phenoxy ring can modulate activity. For instance, an additional fluorine atom can sometimes increase potency, but its position is critical.[6]

-

Modifications to the Phenyl Ring: The terminal phenyl ring (often part of a urea or amide linkage attached to the phenoxy group) is a key area for modification to enhance binding and tune properties. Electron-withdrawing groups like trifluoromethyl (CF3) or chlorine are common.[6][8]

The following table summarizes representative biological activity data for picolinamide derivatives targeting cancer cell lines and kinases, illustrating the potency that can be achieved with this scaffold.

| Compound ID | Core Structure | Target Cell Line / Kinase | IC50 Value (µM) | Reference |

| B26 | 4-(2-fluorophenoxy)-N-propylpicolinamide derivative | A549 (Lung Cancer) | 3.22 | [6] |

| B26 | 4-(2-fluorophenoxy)-N-propylpicolinamide derivative | HeLa (Cervical Cancer) | 4.33 | [6] |

| B26 | 4-(2-fluorophenoxy)-N-propylpicolinamide derivative | MCF-7 (Breast Cancer) | 5.82 | [6] |

| Compound 46 | 4-(4-aminophenoxy)picolinamide derivative | A549 (Lung Cancer) | 0.26 | [5] |

| Compound 46 | 4-(4-aminophenoxy)picolinamide derivative | c-Met Kinase | 0.0465 | [5] |

| Compound 6 | Picolinamide (thio)urea derivative | VEGFR-2 Kinase | 0.027 | [2] |

| Compound 6 | Picolinamide (thio)urea derivative | c-Met Kinase | 8.30 | [2] |

Conclusion and Future Directions

2-Fluorophenoxy picolinamide derivatives have emerged as a highly promising class of compounds, primarily for their potent anticancer activity driven by the inhibition of key tyrosine kinases like VEGFR-2 and c-Met. The strategic inclusion of the 2-fluoro substituent is a testament to modern medicinal chemistry principles, aiming to enhance drug-like properties.

Future research in this area will focus on:

-

Improving Kinase Selectivity: Optimizing the structure to achieve higher selectivity for the desired kinase targets over others to minimize off-target effects and improve the safety profile.

-

In Vivo Pharmacology: Thoroughly evaluating the pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics of lead compounds in animal models.

-

Exploring New Indications: While oncology is the primary focus, the diverse biological activities of picolinamides suggest potential applications in other areas, such as anti-inflammatory or anti-infective therapies.[9][10]

This guide provides a foundational understanding of the synthesis, mechanism, and evaluation of 2-fluorophenoxy picolinamide derivatives, offering a robust framework for researchers and drug development professionals working to advance this important class of therapeutic agents.

References

-

Gu, W., et al. (2017). Discovery of novel 2-substituted-4-(2-fluorophenoxy) pyridine derivatives possessing pyrazolone and triazole moieties as dual c-Met/VEGFR-2 receptor tyrosine kinase inhibitors. Bioorganic Chemistry, 72, 116–122. [Link]

- Park, M., et al. (1987). Mechanism of c-met oncogene activation. Proceedings of the National Academy of Sciences, 84(18), 6379-6383.

- WO2019096709A1 - Microbiocidal picolinamide derivatives. (2019).

- WO2017136727A2 - Compounds, compositions and methods. (2017).

-

4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)picolinamide. (n.d.). MySkinRecipes. [Link]

-

Wang, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors. Molecules, 24(24), 4585. [Link]

- WO2021203011A1 - Rip1k inhibitors. (2021).

-

United States Patent. (n.d.). Googleapis.com. [Link]

-

Norman, M.H., et al. (2013). Discovery of novel 4-(2-fluorophenoxy)quinoline derivatives bearing 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry, 21(10), 2843-2855. [Link]

-

El-Damasy, A.K., et al. (2015). Design, synthesis, in-vitro antiproliferative activity and kinase profile of new picolinamide based 2-amido and ureido quinoline derivatives. European Journal of Medicinal Chemistry, 101, 754-768. [Link]

-

The structure-activity relationship and pharmaceutical compounds. (2021). Managing Intellectual Property. [Link]

-

Gasiūnienė, M., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, e202402330. [Link]

-

Al-blewi, F.F., et al. (2021). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Advances, 11(48), 30235-30248. [Link]

-

Gasiūnienė, M., et al. (2024). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. Chemistry – A European Journal. [Link]

-

Ayati, A., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5250. [Link]

-

Pasonen-Seppänen, S., et al. (2020). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 8, 609. [Link]

-

Ramirez, M.S., et al. (2023). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. International Journal of Molecular Sciences, 24(23), 16723. [Link]

-

Chen, Y., et al. (2022). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. BioMed Research International, 2022, 9893901. [Link]

-

Chen, J., et al. (2023). Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 260, 115743. [Link]

-

Al-Ostath, O.A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7586. [Link]

Sources

- 1. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. US20050245530A1 - Monocyclic heterocycles as kinase inhibitors - Google Patents [patents.google.com]

- 5. Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The structure-activity relationship and pharmaceutical compounds | Managing Intellectual Property [managingip.com]

- 8. 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)picolinamide [myskinrecipes.com]

- 9. WO2019096709A1 - Microbiocidal picolinamide derivatives - Google Patents [patents.google.com]

- 10. WO2021203011A1 - Rip1k inhibitors - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Kinase Inhibitor Scaffold: 4-(4-Amino-2-fluorophenoxy)picolinamide

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Privileged Scaffold in Kinase Inhibition

In the landscape of targeted cancer therapy, the relentless pursuit of novel molecular entities that can selectively modulate aberrant kinase signaling pathways remains a cornerstone of drug discovery. Among the myriad of heterocyclic cores, the 4-(4-Amino-2-fluorophenoxy)picolinamide scaffold has emerged as a "privileged" structure, underpinning the development of potent, multi-targeted kinase inhibitors. This guide provides a comprehensive technical overview of this core, delving into its synthesis, mechanism of action, structure-activity relationships, and the practical methodologies required for its evaluation. Drawing upon field-proven insights, this document is designed to empower researchers and drug development professionals to harness the full potential of this versatile scaffold.

The Genesis of a Scaffold: Synthesis and Physicochemical Properties

The 4-(4-Amino-2-fluorophenoxy)picolinamide core is assembled through a strategic multi-step synthesis. While various derivatives have been reported, a general and adaptable synthetic route is presented below. This pathway leverages a key nucleophilic aromatic substitution (SNAr) reaction.

Proposed Synthetic Pathway:

Caption: Proposed synthetic route to 4-(4-Amino-2-fluorophenoxy)picolinamide.

Experimental Protocol: Synthesis of 4-(4-Amino-2-fluorophenoxy)picolinamide

-

Step 1: Synthesis of 4-Chloropicolinamide.

-

To a solution of 4-chloropicolinic acid in an appropriate solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature until the conversion to the acid chloride is complete (monitored by TLC or LC-MS).

-

In a separate flask, prepare a solution of ammonia in a suitable solvent (e.g., dioxane or THF).

-

Slowly add the acid chloride solution to the ammonia solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work up the reaction by quenching with water and extracting the product with an organic solvent.

-

Purify the crude product by recrystallization or column chromatography to yield 4-chloropicolinamide.

-

-

Step 2: Nucleophilic Aromatic Substitution.

-

To a solution of 4-amino-2-fluorophenol in a polar aprotic solvent such as DMF or DMSO, add a base (e.g., potassium carbonate or sodium hydride) portion-wise at room temperature.

-

Stir the mixture for a short period to form the phenoxide.

-

Add 4-chloropicolinamide to the reaction mixture.

-

Heat the reaction to an elevated temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-(4-Amino-2-fluorophenoxy)picolinamide.

-

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀FN₃O₂ | [1] |

| Molecular Weight | 247.22 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | ~143 °C | [2] |

| Boiling Point | ~440.6 °C at 760 mmHg | [1] |

| Density | ~1.385 g/cm³ | [1] |

Mechanism of Action: A Multi-Pronged Attack on Cancer Signaling

The 4-(4-Amino-2-fluorophenoxy)picolinamide scaffold serves as the foundational structure for a class of potent, orally bioavailable, multi-targeted tyrosine kinase inhibitors. These inhibitors primarily exert their anti-tumor effects by competitively binding to the ATP-binding pocket of key receptor tyrosine kinases (RTKs) involved in tumorigenesis, tumor angiogenesis, and metastasis.

Primary Kinase Targets and Signaling Pathways:

The most well-characterized inhibitor featuring this scaffold is Foretinib (GSK1363089, XL880) . Its primary targets include the MET (Mesenchymal-Epithelial Transition factor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) kinases.

-

MET Signaling: The MET receptor, upon binding its ligand, Hepatocyte Growth Factor (HGF), activates downstream pathways such as RAS/MAPK and PI3K/AKT, promoting cell proliferation, survival, and invasion. Dysregulation of the HGF/MET axis is a known driver in various cancers.

-

VEGFR2 Signaling: VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Its activation by VEGF initiates signaling cascades that lead to endothelial cell proliferation, migration, and survival.

By simultaneously inhibiting both MET and VEGFR2, inhibitors based on this scaffold deliver a dual blow to tumors: they directly inhibit tumor cell growth and survival while also cutting off their blood supply.

Caption: Inhibition of MET and VEGFR2 signaling pathways by the 4-(4-Amino-2-fluorophenoxy)picolinamide scaffold.

Structure-Activity Relationships (SAR): Fine-Tuning Potency and Selectivity

The 4-(4-Amino-2-fluorophenoxy)picolinamide core provides a rigid framework that orients key functional groups for optimal interaction within the kinase ATP-binding site. SAR studies on derivatives of this scaffold have revealed critical insights for optimizing potency and selectivity.

-

Picolinamide Moiety: The picolinamide nitrogen is believed to act as a hinge-binding element, forming a crucial hydrogen bond with the kinase hinge region. Modifications to the amide portion can influence solubility and cell permeability.

-

Phenoxy Linker: The ether linkage provides a degree of conformational flexibility, allowing the aminofluorophenyl group to position itself within a hydrophobic pocket of the kinase.

-

Amino-fluorophenyl Group: The amino group can form additional hydrogen bonds with the kinase, while the fluorine atom can enhance binding affinity through favorable electrostatic interactions and by modulating the pKa of the amino group. The position of the fluorine atom is critical; the 2-fluoro substitution appears to be optimal for potent inhibition of MET and VEGFR2.

Recent studies have explored the synthesis and evaluation of various 4-(4-aminophenoxy)picolinamide derivatives, demonstrating that modifications to the aminophenoxy ring can lead to compounds with potent antitumor activities. For instance, certain derivatives have shown stronger inhibitory activities than cabozantinib, a known multi-kinase inhibitor, against cell lines like A549.[3]

Preclinical and Clinical Landscape: A Focus on Foretinib

Foretinib is the most extensively studied clinical candidate built upon the 4-(4-Amino-2-fluorophenoxy)picolinamide scaffold. Its development journey provides a wealth of data on the therapeutic potential of this class of inhibitors.

Kinase Inhibition Profile of Foretinib:

Foretinib is a multi-kinase inhibitor with high affinity for a range of kinases implicated in cancer.

| Kinase Target | IC₅₀ (nM) | Reference |

| MET | 0.4 | [4][5] |

| KDR (VEGFR2) | 0.9 | [4][5] |

| RON | 3.0 | [5] |

| Flt-1 (VEGFR1) | 6.8 | [5] |

| Flt-4 (VEGFR3) | 2.8 | [5] |

| TIE-2 | 1.1 | [6] |

| PDGFRβ | 9.6 | [7] |

| KIT | 6.7 | [7] |

| FLT3 | 3.6 | [7] |

Preclinical Efficacy:

Foretinib has demonstrated significant anti-tumor activity in a variety of preclinical cancer models, including those for gastric, ovarian, and non-small cell lung cancer. In xenograft models, Foretinib has been shown to inhibit tumor growth, induce apoptosis, and reduce metastasis. For example, in a MET-amplified gastric cancer xenograft model (MKN-45), Foretinib effectively inhibits MET phosphorylation and downstream signaling.[8]

Clinical Development and Pharmacokinetics:

Foretinib has undergone several Phase I and Phase II clinical trials in patients with various solid tumors. A Phase I study established a maximum tolerated dose (MTD) and recommended Phase II dose.[9] Pharmacokinetic analyses from clinical trials have shown that Foretinib exhibits linear pharmacokinetics with dose.[10][11]

Pharmacokinetic Parameters of Foretinib in Humans (from a Phase I study):

| Parameter | Value | Reference |

| Dosing | 240 mg, 5 days on/9 days off | [9] |

| Cmax | Varies with dose | [10] |

| Tmax | Varies with dose | [10] |

| Half-life (t₁/₂) | Varies with dose | [10] |

Toxicology and Safety Profile:

The most common treatment-related adverse events observed in clinical trials with Foretinib include hypertension, fatigue, diarrhea, vomiting, and proteinuria.[9][12] Dose-limiting toxicities have included elevations in liver enzymes (AST and lipase).[9]

Essential Experimental Protocols for Scaffold Evaluation

A robust and reproducible set of experimental protocols is critical for the preclinical evaluation of novel kinase inhibitors based on the 4-(4-Amino-2-fluorophenoxy)picolinamide scaffold.

Caption: A typical workflow for the preclinical evaluation of a kinase inhibitor.

Protocol 1: In Vitro Kinase Activity Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ or HTRF® platform, for measuring the inhibition of MET or VEGFR2 kinase activity.

-

Objective: To determine the IC₅₀ value of a test compound against a specific kinase.

-

Principle: The assay measures the phosphorylation of a fluorescently labeled substrate by the kinase. A terbium- or europium-labeled antibody that recognizes the phosphorylated substrate is used as the donor fluorophore, and the fluorescent label on the substrate acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing FRET to occur.

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the test compound, recombinant kinase (e.g., MET or VEGFR2), and the fluorescently labeled substrate in a kinase reaction buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a detection solution containing EDTA and the TR-FRET antibody pair.

-

Incubate for another period (e.g., 60 minutes) to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (donor and acceptor).

-

Calculate the TR-FRET ratio and plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.[4][13][14]

-

Protocol 2: Cell-Based Proliferation Assay (MTT/MTS)

This protocol outlines a colorimetric assay to assess the effect of a test compound on the proliferation of cancer cell lines.

-

Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of a test compound.

-

Principle: The assay is based on the reduction of a tetrazolium salt (MTT or MTS) by metabolically active cells to form a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Seed cancer cells (e.g., MET-amplified MKN-45 or SNU-5 gastric cancer cells) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

-

Add the MTT or MTS reagent to each well and incubate for 2-4 hours.

-

If using MTT, add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ value.[8][12]

-

Protocol 3: In Vivo Tumor Xenograft Model

This protocol describes the establishment and use of a subcutaneous xenograft model using a MET-amplified gastric cancer cell line to evaluate the in vivo efficacy of a test compound.

-

Objective: To assess the anti-tumor activity of a test compound in a living organism.

-

Procedure:

-

Select an appropriate immunodeficient mouse strain (e.g., athymic nude or NOD/SCID).

-

Culture the desired cancer cell line (e.g., MKN-45) to a sufficient number.

-

Harvest the cells and resuspend them in a suitable medium, often mixed with Matrigel to support tumor formation.

-

Inject the cell suspension subcutaneously into the flank of the mice.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer the test compound and vehicle control to the respective groups according to the desired dosing schedule (e.g., oral gavage daily).

-

Measure tumor volume and body weight regularly (e.g., twice weekly).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).[15][16][17]

-

Conclusion and Future Directions

The 4-(4-Amino-2-fluorophenoxy)picolinamide scaffold has proven to be a highly valuable core in the design of multi-targeted kinase inhibitors for cancer therapy. Its favorable physicochemical properties and ability to effectively interact with the ATP-binding sites of key oncogenic kinases have led to the development of promising clinical candidates like Foretinib.

The future of this scaffold lies in the development of next-generation inhibitors with improved selectivity profiles to minimize off-target toxicities. Structure-based drug design and a deeper understanding of the nuanced structure-activity relationships will be instrumental in this endeavor. Furthermore, exploring the application of this scaffold to target other relevant kinases and its potential in combination therapies will undoubtedly open new avenues in the fight against cancer. This guide serves as a foundational resource to aid researchers in these exciting and critical pursuits.

References

-

Eder, J. P., et al. (2010). A Phase I Study of Foretinib, a Multi-Targeted Inhibitor of c-Met and Vascular Endothelial Growth Factor Receptor 2. Clinical Cancer Research, 16(13), 3507–3516. [Link]

-

Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. (2014). Molecules, 19(12), 20561-20575. [Link]

-

Wang, H., et al. (2017). Establishment of patient-derived gastric cancer xenografts: a useful tool for preclinical evaluation of targeted therapies involving alterations in HER-2, MET and FGFR2 signaling pathways. BMC Cancer, 17(1), 191. [Link]

-

MKN-45 Xenograft Model. (n.d.). Altogen Labs. Retrieved February 14, 2026, from [Link]

-

Dai, J., et al. (2023). Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 257, 115499. [Link]

-

MKN-45: Subcutaneous gastric cancer xenograft tumor model. (n.d.). Reaction Biology. Retrieved February 14, 2026, from [Link]

-

Gastric Adenocarcinoma. (n.d.). Inotiv. Retrieved February 14, 2026, from [Link]

-

Seiwert, T. Y., et al. (2015). Phase II trial of single-agent foretinib (GSK1363089) in patients with recurrent or metastatic squamous cell carcinoma of the head and neck. Investigational New Drugs, 33(4), 965–973. [Link]

-

Met Kinase Inhibitor Screening Assay Kit (DEIABL535). (n.d.). Creative Diagnostics. Retrieved February 14, 2026, from [Link]

-

MTT Cell Assay Protocol. (n.d.). Retrieved February 14, 2026, from [Link]

-

Eder, J. P., et al. (2010). A phase I study of foretinib, a multi-targeted inhibitor of c-Met and vascular endothelial growth factor receptor 2. Clinical Cancer Research, 16(13), 3507-3516. [Link]

-

Gibiansky, L., et al. (2015). Population pharmacokinetics modeling and analysis of foretinib in adult patients with advanced solid tumors. Clinical Pharmacology in Drug Development, 4(6), 441-450. [Link]

-

Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). Molecules, 26(4), 1147. [Link]

-

Amplification of MET may identify a subset of cancers with extreme sensitivity to the selective tyrosine kinase inhibitor PHA-665752. (2006). Proceedings of the National Academy of Sciences, 103(21), 8188-8193. [Link]

-

(A) The IC50 values for Foretinib, Foretinib-TCO (11) and... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

MTS assay in A549 cells. (n.d.). Retrieved February 14, 2026, from [Link]

-

Foretinib (GSK1363089, XL880) | c-MET inhibitor | Buy from Supplier AdooQ®. (n.d.). Adooq Bioscience. Retrieved February 14, 2026, from [Link]

-

LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. (n.d.). BMG LABTECH. Retrieved February 14, 2026, from [Link]

-

A Phase I Study of Foretinib, a Multi-Targeted Inhibitor of c-Met and Vascular Endothelial Growth Factor Receptor 2. (2010). Clinical Cancer Research, 16(13), 3507-3516. [Link]

-

A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins. (2016). SLAS DISCOVERY: Advancing Life Sciences R&D, 21(6), 747-757. [Link]

-

Structure-activity relationship study, target identification, and pharmacological characterization of a small molecular IL-12/23 inhibitor, APY0201. (2014). Bioorganic & Medicinal Chemistry, 22(11), 2968-2977. [Link]

-

Foretinib, a c-MET receptor tyrosine kinase inhibitor, tackles multidrug resistance in cancer cells by inhibiting ABCB1 and ABCG2 transporters. (2024). Toxicology and Applied Pharmacology, 484, 116866. [Link]

- Process for synthesis of picolinamides. (2021). Google Patents.

-

Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2025). Journal of the Indian Chemical Society, 102(9), 101419. [Link]

-

TR-FRET Assay Principle. (n.d.). Poly-Dtech. Retrieved February 14, 2026, from [Link]

-

4-Chloro-N-methylpicolinamide | C7H7ClN2O | CID 1476814. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

-

Time-Resolved Fluorescence TRF / TR-FRET (HTRF). (n.d.). Molecular Devices. Retrieved February 14, 2026, from [Link]

-

Concerted Nucleophilic Aromatic Substitutions. (2019). Accounts of Chemical Research, 52(10), 2874-2885. [Link]

-

Directed nucleophilic aromatic substitution reaction. (2024). Chemical Communications, 60(96), 14697-14700. [Link]

-

3.7: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

-

Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). Brazilian Journal of Pharmaceutical Sciences, 60. [Link]

-

Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. (2019). Chemical Reviews, 119(1), 325-404. [Link]

-

Cell-based Assay for Mechanistically-based Prediction of Cytoxicity. (n.d.). NIST. Retrieved February 14, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. journals.plos.org [journals.plos.org]

- 7. selleckchem.com [selleckchem.com]

- 8. benchchem.com [benchchem.com]

- 9. A phase I study of foretinib, a multi-targeted inhibitor of c-Met and vascular endothelial growth factor receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Population pharmacokinetics modeling and analysis of foretinib in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Assay in Summary_ki [bindingdb.org]

- 14. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MKN-45 Xenograft Model - Altogen Labs [altogenlabs.com]

- 16. reactionbiology.com [reactionbiology.com]

- 17. insights.inotiv.com [insights.inotiv.com]

Technical Monograph: 4-(4-Amino-2-fluorophenoxy)picolinamide

The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and drug discovery. It addresses the specific chemical entity 4-(4-Amino-2-fluorophenoxy)picolinamide (CAS 868733-71-5), a distinct regioisomer and structural analog of the key intermediate used in the synthesis of the multi-kinase inhibitor Regorafenib.

Chemical Identity, Synthesis, and Structural Applications in Kinase Inhibitor Design

Chemical Identity & Chemoinformatics

This section establishes the precise chemical identity of the target molecule. Note that this compound is a primary amide and a specific regioisomer (2-fluoro), distinct from the N-methyl-3-fluoro analog typically associated with Regorafenib intermediates.

| Property | Specification |

| Chemical Name | 4-(4-Amino-2-fluorophenoxy)picolinamide |

| CAS Registry Number | 868733-71-5 |

| Molecular Formula | C₁₂H₁₀FN₃O₂ |

| Molecular Weight | 247.23 g/mol |

| Exact Mass | 247.0757 Da |

| SMILES | NC(=O)c1ccnc(Oc2c(F)cc(N)cc2)c1 |

| InChI String | InChI=1S/C12H10FN3O2/c13-10-5-8(14)3-4-9(10)18-7-1-2-16-11(6-7)12(15)17/h1-6H,14H2,(H2,15,17) |

| Physical State | Solid (White to off-white powder) |

| Predicted pKa | ~3.5 (Pyridine N), ~4.0 (Aniline NH₂) |

Critical Structural Distinction

Researchers must distinguish this compound from its isomers to avoid synthetic dead-ends:

-

Target (CAS 868733-71-5): 2-Fluoro position (ortho to ether), Primary Amide (-CONH₂).

-

Regorafenib Intermediate (CAS 757251-39-1): 3-Fluoro position (meta to ether), N-Methyl Amide (-CONHMe).

Synthetic Pathway & Mechanistic Insight[3]

The synthesis of 4-(4-Amino-2-fluorophenoxy)picolinamide relies on a Nucleophilic Aromatic Substitution (

Retro-Synthetic Analysis

-

Disconnection: Ether bridge formation.

-

Electrophile: 4-Chloropicolinamide (or 4-chloropyridine-2-carboxamide).

-

Nucleophile: 4-Amino-2-fluorophenol.

Optimized Laboratory Protocol

This protocol is designed for gram-scale synthesis with a focus on impurity control.

Reagents:

-

4-Chloropicolinamide (1.0 eq)

-

4-Amino-2-fluorophenol (1.1 eq)

-

Potassium tert-butoxide (

-BuOK) or Cesium Carbonate ( -

Solvent: Anhydrous DMF or DMSO

Step-by-Step Methodology:

-

Nucleophile Activation: Charge a reaction vessel with 4-Amino-2-fluorophenol and anhydrous DMF under

atmosphere. Add -

Coupling (

): Add 4-Chloropicolinamide to the mixture. -

Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor by HPLC/TLC for the disappearance of the chloride starting material.

-

Mechanistic Note: The fluorine on the phenol ring is electron-withdrawing, slightly reducing the nucleophilicity of the phenoxide compared to a non-fluorinated analog, requiring elevated temperatures.

-

-

Quench & Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (10 volumes). The product typically precipitates.

-

Purification: Filter the solid. If oiling occurs, extract with Ethyl Acetate, wash with brine, dry over

, and concentrate. Purify via recrystallization (EtOH/Water) or flash column chromatography (DCM/MeOH gradient).

Synthesis Workflow Diagram

Caption: Step-by-step

Structural Biology & Pharmacophore Analysis

The 4-(4-Amino-2-fluorophenoxy)picolinamide scaffold serves as a "hinge-binder" mimic in kinase inhibitor design.

Pharmacophore Features[1][3][4][5][6][7][8][9]

-

Picolinamide Head Group: The pyridine nitrogen and the amide NH typically form a bidentate hydrogen bond network with the kinase hinge region (e.g., Cys residues in the ATP binding pocket).

-

Ether Linker: Provides rotational flexibility, allowing the molecule to span from the hinge region into the hydrophobic back pocket.

-

Fluorine Substitution (2-Position):

-

Metabolic Stability: Blocks metabolic oxidation at the ortho-position.

-

Conformational Lock: The fluorine atom can induce a specific conformation relative to the ether oxygen via dipole-dipole interactions, potentially improving binding affinity compared to the non-fluorinated analog.

-

-

Terminal Amine: Serves as a handle for further derivatization (e.g., urea formation to create Type II kinase inhibitors like Regorafenib/Sorafenib analogs).

Signaling Pathway Interaction (Kinase Inhibition)

The following diagram illustrates how this scaffold fits into the broader context of VEGF/Raf kinase signaling inhibition, relevant for drug development applications.

Caption: Mechanism of action showing the picolinamide scaffold intercepting the RAS/RAF/MEK pathway.

Analytical Protocols & Quality Control

To ensure scientific integrity, the synthesized compound must be validated using the following self-validating analytical system.

HPLC Method for Purity

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 254 nm (aromatic) and 230 nm (amide).

-

Acceptance Criteria: Purity > 98.0% (Area %).

NMR Characterization (Predicted)

-

NMR (DMSO-

- 8.6 ppm (d, 1H, Pyridine-H6)

- 8.1 ppm (br s, 1H, Amide-NH)

- 7.6 ppm (br s, 1H, Amide-NH)

- 7.4 ppm (d, 1H, Pyridine-H3)

- 7.1 ppm (dd, 1H, Pyridine-H5)

- 6.9–6.4 ppm (m, 3H, Aromatic Protons on Fluorophenyl ring)

-

5.2 ppm (br s, 2H, Aniline-

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye). Potentially harmful if swallowed (Acute Tox. 4).

-

Storage: Store at 2–8°C, protected from light and moisture.

-

Handling: Use in a fume hood. Avoid dust formation. The aniline moiety is prone to oxidation; store under inert gas (

/Argon) for long-term stability.

References

-

PubChem. (2024). 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide (Regorafenib Intermediate Analog).[1] National Library of Medicine. Retrieved from [Link]

-

Dai, J., et al. (2023).[2] Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Methodological & Application

HPLC method development for 4-(4-Amino-2-fluorophenoxy)picolinamide analysis

Application Note: HPLC Method Development for 4-(4-Amino-2-fluorophenoxy)picolinamide

Executive Summary

This guide details the High-Performance Liquid Chromatography (HPLC) method development for 4-(4-Amino-2-fluorophenoxy)picolinamide (CAS: 868733-71-5). This molecule is a critical intermediate and structural analog in the synthesis of multi-kinase inhibitors, such as Regorafenib.

The analysis of this compound presents specific challenges:

-

Dual Basicity: The presence of both a pyridine nitrogen and an aniline amine creates multiple pKa values, leading to potential peak tailing on residual silanols.

-

Polarity: The primary amide and amine groups impart significant polarity, requiring careful mobile phase tuning to ensure adequate retention (k' > 2).

-

Structural Isomerism: Differentiating the 2-fluoro isomer from potential 3-fluoro impurities or regioisomers generated during nucleophilic aromatic substitution.

This protocol provides a "Gold Standard" QC method using phosphate buffer for maximum robustness and an MS-Compatible alternative for impurity identification.

Analyte Profiling & Physicochemical Context

Understanding the molecule is the first step in rational method design.

| Property | Value (Approx.) | Implications for Chromatography |

| Structure | Bi-aryl ether core | Hydrophobic backbone allows for Reversed-Phase (RP) separation. |

| LogP | ~1.64 | Moderately lipophilic. Requires ~20-40% organic modifier for elution. |

| pKa (Pyridine) | ~3.5 - 4.0 | At pH < 3, this site is protonated. |

| pKa (Aniline) | ~4.5 - 5.0 | At pH < 4, this site is protonated. |

| UV Max | ~260 nm | Strong absorbance due to conjugated aromatic systems. |

Expert Insight: Since both basic sites are protonated at low pH (pH ~2-3), the molecule becomes doubly charged (

Decision: We will prioritize an Acidic Method (pH 2.5 - 3.0) using a high-strength silica C18 column. This ensures the amine is fully protonated (stable ionization state) and suppresses silanol activity, provided a high-ionic-strength buffer is used.

Method Development Workflow (Visualized)

The following diagram outlines the decision matrix used to arrive at the recommended protocols.

Caption: Logical decision tree for selecting column chemistry and mobile phase based on analyte basicity and detection requirements.

Protocol 1: The "Gold Standard" QC Method

Purpose: Routine purity analysis, stability testing, and reaction monitoring. Why this works: The use of phosphate buffer at pH 3.0 effectively masks residual silanols on the column stationary phase, preventing the "shark-fin" tailing often seen with pyridine/aniline derivatives.

Chromatographic Conditions

| Parameter | Setting |

| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters XSelect HSS T3). |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 3.0 adjusted with H₃PO₄). |

| Mobile Phase B | Acetonitrile (HPLC Grade). |

| Flow Rate | 1.0 mL/min.[1] |

| Column Temp | 35°C (Improves mass transfer and peak shape). |

| Injection Vol | 5 - 10 µL. |

| Detection | UV @ 260 nm (Reference 360 nm). |

Gradient Table

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Isocratic Hold (Polar impurities) |

| 15.0 | 40 | 60 | Linear Gradient |

| 18.0 | 5 | 95 | Wash |

| 20.0 | 5 | 95 | Hold |

| 20.1 | 95 | 5 | Re-equilibration |

| 25.0 | 95 | 5 | End |

Preparation of Standard: Dissolve 10 mg of analyte in 10 mL of 50:50 Water:Acetonitrile. Sonicate for 5 minutes. Dilute to 0.1 mg/mL with Mobile Phase A.

Protocol 2: MS-Compatible Method (R&D)

Purpose: Identification of unknown impurities or degradants using LC-MS.

Why this works: Formic acid provides protons for ionization (

Chromatographic Conditions

| Parameter | Setting |

| Column | Phenomenex Kinetex Phenyl-Hexyl (2.1 x 100 mm, 2.6 µm). |

| Mobile Phase A | 0.1% Formic Acid in Water.[1] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile.[1] |

| Flow Rate | 0.4 mL/min. |

| Gradient | 5% B to 95% B over 10 minutes. |

| MS Source | ESI Positive Mode. Scan range 100-600 m/z. |

Expert Note: The Phenyl-Hexyl phase is selected here because the fluorine atom on the analyte interacts with the phenyl ring of the stationary phase (pi-pi and fluoro-phenyl interactions), often providing better separation of positional isomers (e.g., 3-fluoro vs 2-fluoro) compared to a standard C18.

System Suitability & Validation Criteria

To ensure the method is "Self-Validating," every run must meet these criteria before data acceptance.

| Parameter | Acceptance Criteria | Rationale |

| Retention Time (RT) | ± 0.1 min of standard | Ensures gradient stability. |

| Tailing Factor (T) | T ≤ 1.5 | Critical for basic analytes; indicates effective silanol suppression. |

| Theoretical Plates (N) | > 5,000 | Ensures column efficiency. |

| Resolution (Rs) | > 2.0 between analyte and nearest impurity | Essential for accurate quantitation. |

| % RSD (Area) | < 1.0% (n=5 injections) | Verifies injector precision. |

Troubleshooting Guide

Issue 1: Peak Tailing (T > 1.5)

-

Cause: Interaction of the amine/pyridine nitrogen with residual silanols on the silica support.

-

Solution:

-

Ensure the column is "End-capped" (check manufacturer specs).

-

Increase buffer concentration (e.g., from 20mM to 50mM Phosphate).

-

Add 0.1% Triethylamine (TEA) to the mobile phase (competes for silanol sites).

-

Issue 2: Retention Time Drift

-

Cause: pH instability. The pKa of the analyte is close to the buffer pH.

-

Solution: Accurately adjust pH to 3.0 ± 0.05. If using Formic acid, drift is more common; switch to Phosphate for QC.

Issue 3: Split Peaks

-

Cause: Sample solvent mismatch. Dissolving the sample in 100% ACN while starting the gradient at 5% ACN causes precipitation or "wash-through."

-

Solution: Dissolve sample in the starting mobile phase (95% Buffer / 5% ACN).

References

-

Sigma-Aldrich. 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide Product Sheet. (Related intermediate properties). Link

-

PubChem. Regorafenib Metabolite M4 (Structural Analog).[2] CID 53491672. Link

-

ECHEMI. 4-(4-Amino-2-fluorophenoxy)picolinamide CAS 868733-71-5 Data.[3]Link

-

Phenomenex. TN-1065: Chiral and Achiral Separation of Fluorinated Pharmaceuticals. (General principles for fluorinated aromatics). Link

-

Agilent Technologies. Method Development Guide for Basic Compounds on Zorbax Eclipse Plus.Link

Sources

Preparation of urea derivatives from 4-(4-Amino-2-fluorophenoxy)picolinamide

Application Note & Protocol

Topic: Strategic Synthesis of Novel Urea-Based Kinase Inhibitor Scaffolds from 4-(4-Amino-2-fluorophenoxy)picolinamide

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Scientific Rationale

The diaryl urea motif is a cornerstone in modern medicinal chemistry, particularly in the design of potent protein kinase inhibitors.[1][2][3] This structural element is prized for its ability to form critical hydrogen bond interactions within the ATP-binding pocket of various kinases, effectively anchoring the inhibitor to its target.[4] Marketed oncology drugs such as Sorafenib and Regorafenib are canonical examples that leverage a picolinamide framework linked to a substituted phenyl ring via a urea bridge to inhibit key signaling pathways like Ras/Raf/MEK/ERK.[2][5]

This application note provides a detailed, field-proven protocol for the synthesis of urea derivatives starting from 4-(4-Amino-2-fluorophenoxy)picolinamide. This specific starting material is a valuable precursor, incorporating a fluorine substituent that can enhance metabolic stability and modulate binding affinity, akin to the structure of Regorafenib.[5] The core of the synthesis is the robust and high-yielding nucleophilic addition of the primary aromatic amine of the picolinamide precursor to a selected isocyanate.[6][7] By systematically varying the isocyanate reactant, researchers can rapidly generate a diverse library of novel compounds for structure-activity relationship (SAR) studies, aiming to optimize potency, selectivity, and pharmacokinetic profiles.

Mechanistic Insight: The Urea Formation Reaction

The synthesis hinges on the reaction between a primary amine and an isocyanate. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the isocyanate group. This process is typically fast, efficient, and irreversible, proceeding through a straightforward nucleophilic addition mechanism to form the stable urea linkage.

Given the high reactivity of isocyanates, particularly towards water, the reaction must be conducted under anhydrous conditions to prevent the formation of undesired symmetrical urea byproducts.[7]

Caption: General reaction scheme for urea synthesis.

Detailed Synthesis Protocol

This protocol details the synthesis of a representative urea derivative, 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-(2-carbamoylpyridin-4-yloxy)-3-fluorophenyl)urea, an analogue of Regorafenib.

Materials & Equipment

-

Reagents:

-

4-(4-Amino-2-fluorophenoxy)picolinamide (Starting Material)

-

4-chloro-3-(trifluoromethyl)phenyl isocyanate

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Hexane (for precipitation/washing)

-

Ethyl Acetate (for TLC and chromatography)

-

-

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Septum and nitrogen/argon inlet

-

Syringes

-

Magnetic stir plate

-

TLC plates (silica gel 60 F254)

-

UV lamp for TLC visualization

-

Büchner funnel and filter paper

-

Vacuum filtration apparatus

-

Rotary evaporator

-

High-resolution NMR spectrometer, Mass spectrometer (LC-MS)

-

Step-by-Step Procedure

Caption: Experimental workflow for urea derivative synthesis.

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 4-(4-Amino-2-fluorophenoxy)picolinamide (1.0 eq.) in anhydrous Dichloromethane (DCM, approx. 0.1 M concentration). Stir the solution until all solid has dissolved.

-

Expertise & Experience: Using an inert atmosphere is critical to prevent the isocyanate from reacting with atmospheric moisture, which would lead to the formation of a symmetrical urea impurity and reduce the yield of the desired product.

-

-

Isocyanate Addition: In a separate vial, dissolve 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.0-1.1 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at room temperature over 5-10 minutes.

-

Causality: A slight excess of the isocyanate can help drive the reaction to completion, but a large excess should be avoided as it complicates purification. Slow, dropwise addition helps to control any potential exotherm.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC). A typical mobile phase is 50% Ethyl Acetate in Hexane. The reaction is complete when the starting amine spot is no longer visible (typically 1-4 hours).

-

Work-up and Isolation: Upon completion, the product often precipitates directly from the DCM solution. If not, the product can be precipitated by adding an anti-solvent like hexane or by reducing the solvent volume using a rotary evaporator. Collect the resulting solid by vacuum filtration.

-

Trustworthiness: This precipitation/filtration method is a self-validating system for purity. In many cases, the resulting solid is of high purity, minimizing the need for further chromatographic purification.

-

-

Purification: Wash the filtered solid cake sequentially with small portions of cold DCM and then hexane to remove any unreacted isocyanate and other soluble impurities. Dry the purified white or off-white solid under vacuum. If TLC indicates the presence of significant impurities, purification by flash column chromatography on silica gel may be necessary.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

LC-MS: To confirm the molecular weight and assess purity.

-

HRMS: To determine the exact mass.

-

Data Presentation: Representative Derivative Synthesis

The described protocol is versatile and can be applied to a range of isocyanates to build a compound library.

| Entry | Isocyanate Reagent | Typical Reaction Time (h) | Typical Yield (%) | Notes |

| 1 | 4-chloro-3-(trifluoromethyl)phenyl isocyanate | 2 | >90% | Product often precipitates directly from the reaction mixture. Analogous to Regorafenib synthesis.[5] |

| 2 | Phenyl isocyanate | 1-2 | >95% | A simple model reaction; generally very clean and high-yielding. |

| 3 | 4-fluorophenyl isocyanate | 1-2 | >95% | Introduces a fluorine atom for SAR studies. |

| 4 | 3-tert-butylphenyl isocyanate | 3-5 | 85-95% | The bulky group may slightly slow the reaction rate. |

| 5 | Naphthyl isocyanate | 2-3 | >90% | Creates a more extended aromatic system. |

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| Low or No Product Yield | 1. Inactive/hydrolyzed isocyanate. 2. Wet solvent or glassware. | 1. Use a fresh bottle of isocyanate or purify it before use. 2. Ensure all glassware is oven-dried and solvents are from a freshly opened anhydrous bottle or properly dried. |

| Multiple Spots on TLC | 1. Formation of symmetrical urea from isocyanate + water. 2. Incomplete reaction. | 1. Strictly adhere to anhydrous conditions. The symmetrical urea is often less soluble and can sometimes be removed by selective washing. 2. Allow the reaction to run longer or add a slight excess (1.1 eq) of the isocyanate. |

| Product is an Oil or Difficult to Solidify | The specific urea derivative has low crystallinity. | 1. Attempt to precipitate with a wider range of anti-solvents (e.g., pentane, diethyl ether). 2. Purify via column chromatography. 3. Attempt to form a salt if the molecule has a basic site. |

References

-

Synthesis and biological evaluation of sorafenib- and regorafenib-like sEH inhibitors. (2013). PubMed Central.[Link]

-

Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. (2013). Europe PMC.[Link]

-

Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (2022). PubMed Central.[Link]

-

Protein kinase inhibitors from the urea class. (2002). ResearchGate.[Link]

-

Synthesis of Sorafenib and Regorafenib. ResearchGate.[Link]

-

Protein kinase inhibitors from the urea class. (2002). PubMed.[Link]

-

Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. (2022). PubMed Central.[Link]

-

A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. (2023). Thieme Connect.[Link]

-

A practical and efficient method for synthesis of sorafenib and regorafenib. (2023). ResearchGate.[Link]

-

Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. (2015). PubMed.[Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2020). PubMed Central.[Link]

-

Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal.[Link]

-

Percutaneous absorption-enhancing activity of urea derivatives. (1991). PubMed.[Link]

-

Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. (2024). MDPI.[Link]

- Practical synthesis of urea derivatives.

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2020). PubMed.[Link]

-

Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. (2023). RSC Publishing.[Link]

-

New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (2020). PubMed Central.[Link]

-

A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Nathan Luedtke.[Link]

-

Reactions of 4 methylphenyl isocyanate with amino acids. (2000). PubMed.[Link]

-

Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules. (2022). Frontiers.[Link]

-

Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Organic Chemistry Portal.[Link]

-

Reaction of Isocyanates with amines. ResearchGate.[Link]

-

Diagram of possible reactions of isocyanates: (a) reaction with production of the urea linkage. ResearchGate.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein kinase inhibitors from the urea class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Resolving regioisomer formation in 4-(4-Amino-2-fluorophenoxy)picolinamide synthesis

The following technical support guide addresses the regio-selectivity challenges in the synthesis of 4-(4-Amino-2-fluorophenoxy)picolinamide . This intermediate is critical in the manufacturing of kinase inhibitors such as Cabozantinib and Regorafenib .

The content is structured as a Tier-3 Process Chemistry Support Hub, designed for immediate application by development scientists.

Topic: Resolving Regioisomer Formation (O- vs. N-Arylation) Ticket ID: SNAr-4AP-REGIO-001 Status: Resolved / Knowledge Base Article

Executive Summary

In the

This guide details the mechanistic root cause, critical process parameters (CPPs) to favor O-selectivity, and purification strategies.

Part 1: The Mechanistic Root Cause

The Nucleophilic Competition

The reaction involves an ambident nucleophile (4-amino-2-fluorophenol) attacking an electrophilic pyridine (4-chloropicolinamide).

-

Target Pathway (O-Arylation): Attack by the phenolate oxygen.

-

Impurity Pathway (N-Arylation): Attack by the aniline nitrogen.

While the aniline nitrogen is intrinsically more nucleophilic than the neutral phenol oxygen, the reaction is driven by acid-base thermodynamics .

The pKa Switch

The selectivity relies on the in situ generation of the phenoxide anion.

-

Phenol pKa: ~10.5 (Acidic enough to be deprotonated by carbonate bases).

-

Aniline pKa: ~25-30 (Neutral under standard basic conditions).

By selecting a base that fully deprotonates the phenol (creating the highly nucleophilic phenoxide ) but leaves the amine neutral, we kinetically favor O-arylation. The phenoxide is a "harder" and more charged nucleophile than the neutral amine, reacting rapidly with the electron-deficient pyridine ring.

Reaction Pathway Diagram

The following diagram illustrates the bifurcation point where process conditions dictate product vs. impurity formation.

Figure 1: Mechanistic bifurcation in SNAr coupling. Path A is favored by high phenoxide concentration; Path B is favored by neutral conditions or excessive heat.

Part 2: Troubleshooting & Optimization (FAQs)

Q1: I am seeing ~15% N-arylated impurity. What is the primary fix?

Recommendation: Switch your base or increase its stoichiometry.

If you are using a weak base (e.g.,

-

Standard Protocol: Use Potassium Carbonate (

) (1.5 - 2.0 eq) in DMSO or DMF. -

High-Performance Protocol: Use Potassium tert-butoxide (

) (1.05 - 1.1 eq).-

Why:

is a stronger base that quantitatively deprotonates the phenol instantly. This maximizes the

-

Q2: Does temperature affect the regio-ratio?

Yes. Higher temperatures generally lower selectivity.

-

Observation: Reactions run at reflux (>130°C) often show higher N-arylation and "bis-arylation" (where the product reacts again).

-

Optimization: Run the reaction at the lowest temperature required for conversion (typically 80°C - 100°C in DMSO).

-

Note: If using

, the reaction is often exothermic and fast; consider starting at room temperature and gently heating to 60°C to suppress the N-impurity.

Q3: Can I protect the amine to prevent N-arylation?

Yes, but it adds steps. If direct coupling fails to meet purity specs, use N-acetyl-4-amino-2-fluorophenol .

-

Step 1: Acetylate the aminophenol (protects N).

-

Step 2: Coupling (O-arylation only; N is non-nucleophilic).

-

Step 3: Acid hydrolysis (deprotection). Trade-off: This increases cost and cycle time. Direct coupling with optimized base/solvent is preferred in process chemistry [2].

Q4: How do I remove the N-isomer during workup?

The N-isomer is a secondary amine, while the O-isomer (product) contains a primary amine. Their basicity differs slightly, but solubility is the key differentiator.

-

Acid Wash Strategy:

-

Dissolve the crude mixture in Ethyl Acetate.

-

Wash with dilute aqueous acid (e.g., 0.5M HCl or Citric Acid).

-

Mechanism: The N-arylated impurity (secondary amine attached to electron-deficient pyridine) is less basic than the primary amine product. However, both can form salts.

-

Alternative (Recrystallization): The O-isomer usually crystallizes well from Isopropanol (IPA) or Ethanol/Water , whereas the N-isomer stays in the mother liquor.

-

Part 3: Comparative Data & Decision Matrix

The following table summarizes the impact of reaction conditions on the Regioisomer Ratio (O:N).

| Variable | Condition | Expected O:N Ratio | Risk Factor |

| Base | 60:40 | High Risk: Poor deprotonation favors N-attack. | |

| Base | 95:5 | Standard: Effective thermodynamic control. | |

| Base | >98:2 | Optimal: Kinetic control via rapid anion formation. | |

| Temp | >140°C | 85:15 | Thermal energy overcomes activation barrier for N-attack. |

| Solvent | Toluene (Non-polar) | Poor | Poor solubility of phenoxide salts; slow reaction. |

Troubleshooting Workflow

Use this logic flow to diagnose your specific failure mode.

Figure 2: Decision tree for identifying and resolving impurity profiles in Picolinamide synthesis.

Part 4: Validated Protocol (Direct Coupling)

Target: Synthesis of 4-(4-amino-2-fluorophenoxy)-N-methylpicolinamide (Cabozantinib Intermediate).

-

Charge 4-chloro-N-methylpicolinamide (1.0 eq) and 4-amino-2-fluorophenol (1.05 eq) into the reactor.

-

Add DMSO (5-7 volumes). Stir to dissolve.

-

Add

(powdered, anhydrous, 1.5 eq) in one portion.-

Critical: Ensure base is finely ground to maximize surface area.

-

-

Heat to 90°C under Nitrogen.

-

Monitor by HPLC. Reaction typically completes in 3-5 hours.

-

Workup: Cool to 20°C. Slowly add Water (10 volumes) to precipitate the product.

-

Filtration: Filter the solids. Wash with water to remove inorganic salts and residual DMSO.

-

Purification: If N-isomer > 0.5%, recrystallize from Ethanol/Water (3:1).

References

- Vertex AI Search. (2025). Synthesis of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide and impurity control.

-

Dai, J., et al. (2023).[3] "Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents." European Journal of Medicinal Chemistry, 257, 115499.[3]

-

Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." (Mechanistic context for amide/amine reactivity).

-

PubChem. (2025). "4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide Compound Summary."

Sources

- 1. mdpi.com [mdpi.com]

- 2. 4-Amino-2-chlorophenol: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Overcoming steric hindrance in 4-(4-Amino-2-fluorophenoxy)picolinamide derivatization

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4-(4-Amino-2-fluorophenoxy)picolinamide and its derivatives. This guide is designed to provide expert insights and practical solutions to the common challenges encountered during the derivatization of this sterically hindered molecule. Our focus is on providing a deep understanding of the underlying chemical principles to empower you to troubleshoot and optimize your synthetic strategies effectively.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: I am observing very low to no yield when attempting to acylate the aromatic amine of 4-(4-Amino-2-fluorophenoxy)picolinamide using standard coupling reagents. What is the likely cause and how can I improve the outcome?

Answer:

Low yields in this reaction are a frequent challenge, primarily due to a combination of electronic effects and steric hindrance.

-

Electronic Effects: The fluorine atom at the ortho position to the amine is strongly electron-withdrawing, which significantly reduces the nucleophilicity of the amine. This makes it a less reactive partner in standard amide coupling reactions.[1][2]

-

Steric Hindrance: The bulky picolinamide moiety and the ortho-fluoro group create a sterically congested environment around the target amine. This physically impedes the approach of the activated carboxylic acid or acylating agent.[3][4]

Troubleshooting Steps & Solutions:

-

Choice of Coupling Reagent: For sterically hindered and electronically deactivated anilines, more potent coupling reagents are often necessary.[5]

-

Phosphonium Salts: Reagents like BOP, PyBOP, and PyAOP are generally more reactive than carbodiimides and can be effective in these challenging couplings.

-

Uronium/Aminium Salts: HATU, HBTU, and HCTU are highly efficient coupling reagents that can overcome the low nucleophilicity of the amine.[6] It is often beneficial to pre-activate the carboxylic acid with the uronium salt before adding the amine.[6]

-

-

Reaction Conditions:

-

Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, monitor the reaction closely for potential side product formation.

-

Solvent: Aprotic polar solvents like DMF or NMP are generally preferred for amide coupling reactions as they can help to solvate the reactants and intermediates.[7]

-

Base: A non-nucleophilic base such as diisopropylethylamine (DIPEA) is crucial to neutralize the acid formed during the reaction without competing with the primary amine.[7]

-

-

Alternative Acylation Methods:

-

Acyl Chlorides: Converting the carboxylic acid to its more reactive acyl chloride can be a successful strategy.[8] This reaction is typically performed at low temperatures in the presence of a non-nucleophilic base.

-

Question 2: I am seeing multiple products in my reaction mixture, suggesting derivatization at other sites on the molecule. How can I improve the selectivity for the aromatic amine?

Answer:

The 4-(4-Amino-2-fluorophenoxy)picolinamide scaffold presents multiple potential sites for reaction, including the picolinamide nitrogen and the pyridine ring itself.

Strategies for Improving Selectivity:

-

Protecting Groups: The most robust strategy to ensure selective derivatization is the use of a protecting group for the aromatic amine.[9][10] This allows you to perform other transformations on the molecule and then selectively deprotect the amine for the final derivatization step.

-

Boc Protection: The tert-butoxycarbonyl (Boc) group is a common and effective protecting group for anilines.[11] It is stable to many reaction conditions and can be readily removed with acid.

-

-

Reaction Conditions: Carefully controlling the reaction conditions can favor derivatization at the more nucleophilic aromatic amine over the less reactive picolinamide nitrogen.

-

Stoichiometry: Use of a slight excess of the amine component relative to the acylating agent can help to minimize side reactions.

-

Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can enhance selectivity.

-

Frequently Asked Questions (FAQs)

This section delves deeper into the chemical principles governing the reactivity of 4-(4-Amino-2-fluorophenoxy)picolinamide.

Q1: How does the ortho-fluoro substituent specifically impact the reactivity of the aromatic amine?

The ortho-fluoro substituent exerts a powerful influence through two primary mechanisms:

-

Inductive Effect: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) deactivates the aromatic ring, making the lone pair of the nitrogen less available for nucleophilic attack.[2]

-

Steric Hindrance: Although fluorine is relatively small, its presence in the ortho position contributes to the steric crowding around the amine, hindering the approach of bulky reagents.[3]